n-Hydroxy-n'-phenylbenzenecarboximidamide
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Overview
Description
n-Hydroxy-n’-phenylbenzenecarboximidamide is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is known for its unique structure, which includes a hydroxy group attached to a phenylbenzenecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-n’-phenylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of n-Hydroxy-n’-phenylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
n-Hydroxy-n’-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
n-Hydroxy-n’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Hydroxy-n’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- n-Hydroxy-n’-phenylbenzamidine
- n-Hydroxy-n’-phenylbenzohydrazide
- n-Hydroxy-n’-phenylbenzamide
Uniqueness
n-Hydroxy-n’-phenylbenzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
3488-57-1 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-hydroxy-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H12N2O/c16-15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,16H,(H,14,15) |
InChI Key |
LQZPIDPVRIFWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NO |
Origin of Product |
United States |
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